
Silanol, tris(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, tris(2,4,6-trimethylphenyl)-: is a chemical compound with the molecular formula C27H34OSi . It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(2,4,6-trimethylphenyl)- typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired silanol compound .
Industrial Production Methods: While specific industrial production methods for Silanol, tris(2,4,6-trimethylphenyl)- are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Silanol, tris(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanones.
Reduction: It can be reduced to regenerate the parent silane.
Substitution: The hydroxyl group (OH) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of silanones.
Reduction: Regeneration of tris(2,4,6-trimethylphenyl)silane.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Silanol, tris(2,4,6-trimethylphenyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silanol, tris(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group (OH) in the silanol moiety can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in coordination chemistry, forming complexes with metal ions and other substrates .
Comparison with Similar Compounds
- Tris(trimethylsilyl)silanol
- Tris(tert-butoxy)silanol
- Tris(4-(dimethylamino)phenyl)silanol
Comparison: Silanol, tris(2,4,6-trimethylphenyl)- is unique due to its bulky trimethylphenyl groups, which provide steric hindrance and influence its reactivity compared to other silanols. This steric effect can enhance its stability and make it suitable for specific applications where other silanols might not be as effective .
Properties
CAS No. |
192059-69-1 |
|---|---|
Molecular Formula |
C27H34OSi |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
hydroxy-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C27H34OSi/c1-16-10-19(4)25(20(5)11-16)29(28,26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15,28H,1-9H3 |
InChI Key |
ACKJGVYOHAJVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


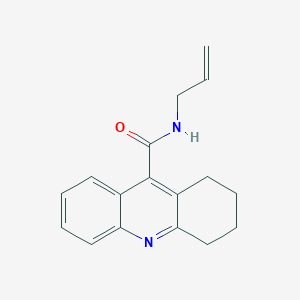


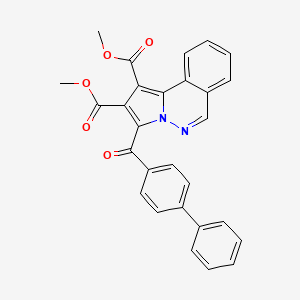

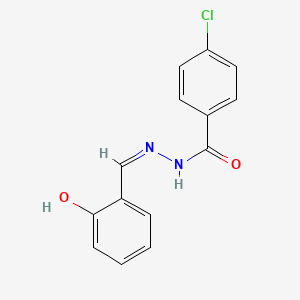
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
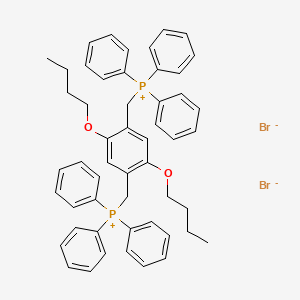
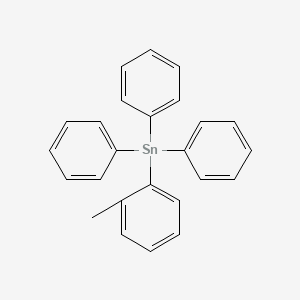
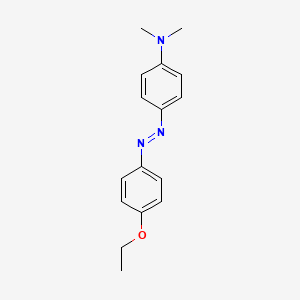
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)

![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)

